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Abstract
Cephapirin lactone, a significant metabolite and degradation product of the first-generation

cephalosporin antibiotic Cephapirin, presents a subject of interest in pharmaceutical research,

particularly in understanding the stability, metabolism, and potential biological activity of

cephalosporin-based therapeutics. This technical guide provides a comprehensive overview of

the theoretical properties of Cephapirin lactone, consolidating available data on its chemical

characteristics, formation, and analytical methodologies. While direct experimental data on the

biological activity of Cephapirin lactone is limited, this document extrapolates potential

properties based on the known mechanisms of its parent compound and related cephalosporin

derivatives. All quantitative data are summarized in structured tables, and key experimental

and logical workflows are visualized using Graphviz diagrams to facilitate clear understanding.

Introduction
Cephapirin is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a

range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the

inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[3] In

biological systems and under certain storage conditions, Cephapirin undergoes degradation to

form several byproducts, including the prominent Cephapirin lactone, also referred to as

deacetylcephapirin lactone.[4][5] This lactone is formed through the intramolecular cyclization

of deacetylcephapirin, an initial metabolite of Cephapirin. Understanding the theoretical and
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actual properties of Cephapirin lactone is crucial for a complete comprehension of

Cephapirin's pharmacokinetic and pharmacodynamic profile, as well as for the development of

stable formulations and accurate analytical methods.

Chemical and Physical Properties
Cephapirin lactone is a distinct chemical entity with properties derived from its unique fused

ring structure, which includes a β-lactam ring fused to a dihydrothiazine ring, and an additional

lactone ring.

Property Value Reference

IUPAC Name

(6R-trans)-2-(4-pyridinylthio)-

N-(1,4,5a,6-tetrahydro-1,7-

dioxo-3H,7H-azeto[2,1-

b]furo[3,4-d]thiazin-6-

yl)acetamide

Synonyms Deacetylcephapirin lactone

CAS Number 60517-75-1

Molecular Formula C₁₅H₁₃N₃O₄S₂

Molecular Weight 363.41 g/mol

Exact Mass 363.0347

Elemental Analysis

C: 49.58%, H: 3.61%, N:

11.56%, O: 17.61%, S:

17.64%

Formation and Degradation Pathway
Cephapirin lactone is not typically synthesized as a primary therapeutic agent but is rather a

product of Cephapirin's metabolism and degradation. The formation pathway involves two key

steps:

Deacetylation: The acetyl group at the C-3 position of Cephapirin is hydrolyzed, a reaction

that can be enzymatically mediated in vivo, to form deacetylcephapirin.
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Intramolecular Cyclization: The resulting hydroxyl group on the deacetylated intermediate

undergoes a nucleophilic attack on the carboxyl group at C-4, leading to the formation of a

stable five-membered lactone ring.

This degradation pathway is a common characteristic of cephalosporins containing a 3-

acetoxymethyl substituent.

Cephapirin

Deacetylcephapirin

Deacetylation
(Hydrolysis)

Cephapirin Lactone

Intramolecular
Cyclization

Click to download full resolution via product page

Formation pathway of Cephapirin lactone.

Theoretical Biological Properties
Direct experimental data on the antimicrobial activity, cytotoxicity, and specific signaling

pathway modulation of Cephapirin lactone is scarce in publicly available literature. However,

inferences can be drawn from the properties of its parent compound and related cephalosporin

degradation products.

Antimicrobial Activity
The antimicrobial efficacy of β-lactam antibiotics is critically dependent on the integrity of the β-

lactam ring. While Cephapirin lactone retains this core structure, the formation of the lactone

ring significantly alters the overall molecular geometry. It is hypothesized that this structural

change may reduce its affinity for bacterial penicillin-binding proteins (PBPs), thereby
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diminishing its antimicrobial activity compared to the parent Cephapirin. Studies on other

cephalosporin degradation products have shown that such modifications often lead to a loss of

antibacterial potency.

Cytotoxicity
Research on the cytotoxicity of cephalosporin derivatives suggests that desacetylated

metabolites are generally less toxic than their parent compounds. For instance, desacetylated

forms of cephapirin have been shown to be less toxic to kidney cells. As Cephapirin lactone is

a derivative of deacetylcephapirin, it is plausible that it exhibits a lower cytotoxicity profile

compared to Cephapirin. However, direct experimental validation is required to confirm this

hypothesis.

Interaction with Penicillin-Binding Proteins (PBPs) and
Signaling Pathways
The primary mechanism of action for Cephapirin involves the acylation of the active site of

bacterial PBPs, which inhibits the transpeptidation step of peptidoglycan synthesis, ultimately

leading to bacterial cell lysis.
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Mechanism of action of the parent compound, Cephapirin.

Given the structural alterations in Cephapirin lactone, its interaction with PBPs is likely to be

significantly different from that of Cephapirin. The formation of the lactone ring may sterically

hinder the proper orientation of the molecule within the PBP active site, reducing its binding

affinity and inhibitory potential. There is currently no evidence to suggest that Cephapirin
lactone modulates any specific signaling pathways in mammalian cells.
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Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and characterization of Cephapirin
lactone are not extensively documented. However, based on available literature, the following

outlines general methodologies that could be adapted.

Synthesis and Isolation
The synthesis of Cephapirin lactone would likely proceed through the synthesis of

deacetylcephapirin followed by lactonization. A general workflow is proposed below.
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Proposed workflow for synthesis and isolation.

Isolation from Biological Matrices (e.g., Milk): A detailed protocol for the extraction of

Cephapirin and its metabolites from milk has been described and involves protein precipitation
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followed by solid-phase extraction (SPE).

Protein Precipitation: Milk samples are treated with acetonitrile to precipitate proteins.

Centrifugation: The mixture is centrifuged to separate the supernatant containing the

analytes.

Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge.

Elution: The analytes, including Cephapirin lactone, are eluted with an appropriate solvent.

Analysis: The eluate is then analyzed by HPLC or LC-MS/MS.

Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass

spectrometry (LC-MS) are the primary techniques for the analysis of Cephapirin and its

degradation products.

HPLC Method Parameters (Illustrative):

Parameter Description

Column C18 reversed-phase column

Mobile Phase

A gradient of an aqueous buffer (e.g.,

ammonium acetate) and an organic solvent

(e.g., acetonitrile).

Detection
UV detection at an appropriate wavelength (e.g.,

254 nm).

Flow Rate Typically 1.0 mL/min.

Injection Volume 10-20 µL.

LC-MS/MS for Identification: LC-MS/MS is a powerful tool for the definitive identification of

Cephapirin lactone in complex matrices. A study by Heller et al. (2000) successfully identified
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Cephapirin lactone in bovine milk using an ion trap mass spectrometer. The proposed

fragmentation pattern can be used for its characterization.

Spectroscopic Data (Theoretical)
While specific, experimentally derived spectroscopic data for Cephapirin lactone is not readily

available, theoretical expectations can be outlined based on its structure.

¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the

pyridine ring, the methylene protons of the acetamide side chain, and the protons of the

fused ring system, including the characteristic signals for the β-lactam protons.

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the β-lactam,

amide, and lactone groups, as well as signals for the aromatic and aliphatic carbons.

Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent protonated

molecular ion [M+H]⁺ at m/z 364. Tandem mass spectrometry (MS/MS) would reveal

characteristic fragmentation patterns, including the loss of the pyridinylthioacetyl side chain.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic

absorption bands for the C=O stretching vibrations of the β-lactam (around 1760-1780 cm⁻¹),

the amide (around 1680 cm⁻¹), and the lactone (around 1770-1790 cm⁻¹).

Conclusion and Future Directions
Cephapirin lactone is a key metabolite and degradation product of the antibiotic Cephapirin.

While its chemical properties are reasonably well-defined, there is a significant gap in the

understanding of its biological activity. Future research should focus on the following areas:

Definitive Synthesis and Isolation: Development of a robust and scalable method for the

synthesis and purification of Cephapirin lactone is essential for further studies.

Biological Activity Profiling: Comprehensive in vitro studies are needed to determine the

antimicrobial spectrum, minimum inhibitory concentrations (MICs), and potential cytotoxicity

of pure Cephapirin lactone.
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Mechanism of Action Studies: Investigations into the interaction of Cephapirin lactone with

bacterial PBPs would clarify its potential as a β-lactam antibiotic.

Pharmacokinetic Studies: In vivo studies are required to understand the formation,

distribution, and elimination of Cephapirin lactone in various species.

A thorough understanding of the theoretical and experimental properties of Cephapirin
lactone will provide valuable insights into the overall efficacy and safety profile of Cephapirin

and will aid in the design of more stable and effective cephalosporin antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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